Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a nitro group attached to a benzoate ester. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Scientific Research Applications
Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals
Safety and Hazards
Future Directions
“Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate” has potential applications in the synthesis of various pharmaceutical and agricultural products . Its use in the synthesis of isoxazolinone antibacterial agents and benzo[b]azepines as inhibitors of cholesterol ester transfer suggests potential future directions for research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate typically involves a multi-step process. One common method starts with the nitration of methyl 4-(trifluoromethyl)benzoate to introduce the nitro group. This is followed by a reduction reaction to convert the nitro group to an amino group. The reaction conditions often involve the use of concentrated sulfuric acid and methanol for the nitration step, and a reducing agent such as iron powder or tin chloride for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often include the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-nitro-4-(trifluoromethyl)benzoate
- Methyl 4-amino-2-(trifluoromethyl)benzoate
- Methyl 2,4-bis(trifluoromethyl)benzoate
Uniqueness
Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate is unique due to the simultaneous presence of amino, nitro, and trifluoromethyl groups on the benzoate ester. This combination of functional groups imparts distinct reactivity and stability characteristics, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O4/c1-18-8(15)4-2-3-5(9(10,11)12)7(6(4)13)14(16)17/h2-3H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZRQVGFBFXRRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C(F)(F)F)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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